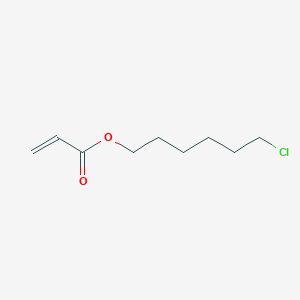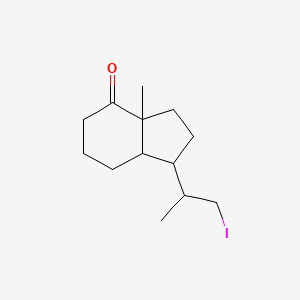
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one is a biochemical compound with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an epoxy group at the 4,5 position and a hydroxyl group at the 17beta position .
Vorbereitungsmethoden
The synthesis of 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes the following steps:
Epoxidation: Introduction of the epoxy group at the 4,5 position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the epoxy group to a diol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
4,5-Epoxy-17beta-hydroxy-5-androstan-3-one can be compared with other similar compounds, such as:
5alpha-Androstane-3alpha,17beta-diol: This compound has hydroxyl groups at both the 3alpha and 17beta positions but lacks the epoxy group.
The presence of the epoxy group in this compound makes it unique and imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMBSNOUHBOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
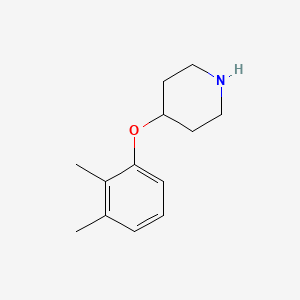
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
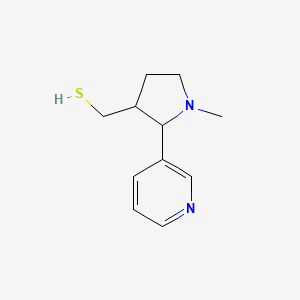
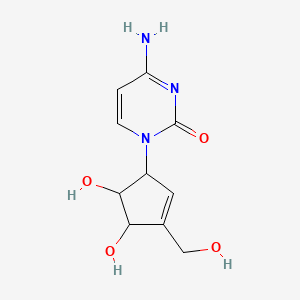

![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

